
Phosphoric acid--1-bromo-1-chloropropan-1-ol (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–1-bromo-1-chloropropan-1-ol (1/3) is a unique chemical compound that combines the properties of phosphoric acid with those of halogenated alcohols
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–1-bromo-1-chloropropan-1-ol typically involves the reaction of 1-bromo-3-chloropropane with phosphoric acid. The reaction conditions often include the use of a solvent such as acetonitrile and may require heating to facilitate the reaction . The process can be optimized by adjusting the concentration of reactants and the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid–1-bromo-1-chloropropan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–1-bromo-1-chloropropan-1-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of phosphoric acid–1-bromo-1-chloropropan-1-ol involves its interaction with molecular targets through its halogenated and phosphoric acid functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their structure and function . The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-chloropropane: A related compound used as a linker in organic synthesis.
Phosphoric Acid: A widely used chemical in various industrial and research applications.
1-Chloropropan-2-ol: Another halogenated alcohol with similar reactivity.
Uniqueness
Phosphoric acid–1-bromo-1-chloropropan-1-ol is unique due to the combination of its halogenated and phosphoric acid functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Eigenschaften
CAS-Nummer |
60031-60-9 |
|---|---|
Molekularformel |
C9H21Br3Cl3O7P |
Molekulargewicht |
618.3 g/mol |
IUPAC-Name |
1-bromo-1-chloropropan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6BrClO.H3O4P/c3*1-2-3(4,5)6;1-5(2,3)4/h3*6H,2H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
GUSMJCKFYWOMER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(O)(Cl)Br.CCC(O)(Cl)Br.CCC(O)(Cl)Br.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


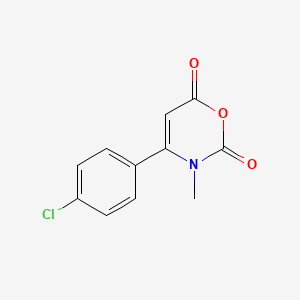
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)
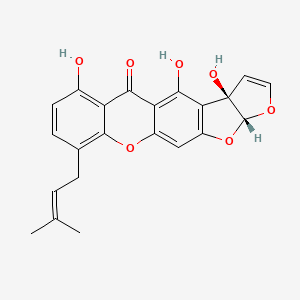
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)

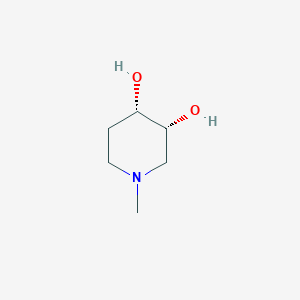
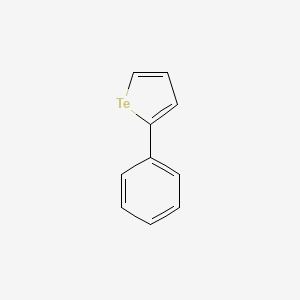
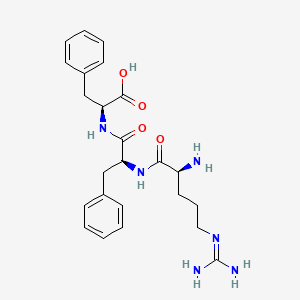

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)

